molecular formula C10H13F2O3P B13692188 Diethyl (3,5-Difluorophenyl)phosphonate

Diethyl (3,5-Difluorophenyl)phosphonate

Cat. No.: B13692188
M. Wt: 250.18 g/mol
InChI Key: BZGGPYQRGZROEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3,5-Difluorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13F2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and 3,5-difluorophenyl groups. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3,5-Difluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3,5-difluorobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,5-Difluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper, nickel

Major Products

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl (3,5-Difluorophenyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (3,5-difluorophenyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3,5-Dichlorophenyl)phosphonate
  • Diethyl (3,5-Dimethylphenyl)phosphonate
  • Diethyl (4-Fluorophenyl)phosphonate

Uniqueness

Diethyl (3,5-Difluorophenyl)phosphonate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications where fluorine’s influence on chemical behavior is desired .

Properties

Molecular Formula

C10H13F2O3P

Molecular Weight

250.18 g/mol

IUPAC Name

1-diethoxyphosphoryl-3,5-difluorobenzene

InChI

InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3

InChI Key

BZGGPYQRGZROEK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.